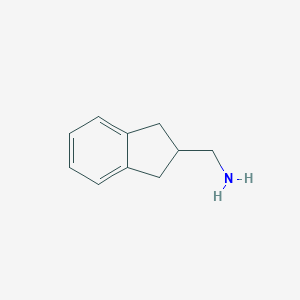

2,3-dihydro-1H-inden-2-ylmethanamine

Vue d'ensemble

Description

The compound 2,3-dihydro-1H-inden-2-ylmethanamine is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused to a cyclopentene ring. The compound appears to be a derivative with an amine group, suggesting potential for biological activity or use as an intermediate in chemical synthesis.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol involves the coupling of silyl enol ether of 1-indanone with the dimethyl ketal of 2-indanone, followed by alkylation and reduction to yield diastereoisomeric alcohols . Similarly, the synthesis of (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol, a related compound, was achieved using lithium aluminum hydride (LAH) reduction, which suggests a potential pathway for synthesizing 2,3-dihydro-1H-inden-2-ylmethanamine .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-dihydro-1H-inden-2-ylmethanamine has been established using X-ray crystallography. For example, the crystal and molecular structure of an anchored catechol ligand with a similar indene structure was determined, revealing details such as cell dimensions, space group, and hydrogen bonding patterns . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of indene derivatives can be inferred from the synthesis methods and the known reactions of similar compounds. The presence of the amine group in 2,3-dihydro-1H-inden-2-ylmethanamine would likely make it a nucleophile capable of participating in various chemical reactions, such as alkylation or acylation. The indene moiety could also undergo electrophilic aromatic substitution reactions on the benzene ring.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,3-dihydro-1H-inden-2-ylmethanamine are not detailed in the provided papers, related compounds exhibit characteristics such as high melting points and the formation of hydrogen bonds in their solid-state structures . These properties are influenced by the molecular structure and functional groups present in the compound.

Applications De Recherche Scientifique

Synthetic Precursor Applications

The utility of compounds related to 2,3-dihydro-1H-inden-2-ylmethanamine in synthetic chemistry is significant, particularly in the synthesis of 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives. These compounds are considered privileged structures due to their broad biological activity against a range of targets. They serve as key building blocks for synthesizing compounds with notable biological activities. The synthesis of these heterocycles has been optimized to enhance efficiency and align with principles of green chemistry, demonstrating their importance in medicinal chemistry for developing new therapeutic agents with vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties (Sisa Chalán-Gualán et al., 2022).

Neurochemical Research

Research on compounds structurally related to 2,3-dihydro-1H-inden-2-ylmethanamine, such as MDMA, provides insights into neurochemical effects and potential neurotoxicity. Studies have focused on understanding the acute and long-term effects of these compounds on neurotransmission, specifically their impact on serotonin and dopamine levels in the brain. This research is crucial for developing therapeutic strategies to mitigate the adverse effects of neurotoxicity and exploring potential clinical applications in psychotherapy (D. Mckenna & Stephen J. Peroutka, 1990).

Biomedical Applications

The exploration of 2,3-dihydro-1H-inden-2-ylmethanamine derivatives in biomedical applications, particularly in the context of adhesive materials for medical use, is a notable area of research. Inspired by the adhesive properties of mussel proteins, which contain a significant amount of catecholamine structures similar to those found in 2,3-dihydro-1H-inden-2-ylmethanamine derivatives, researchers have developed chitosan-catechol conjugates. These conjugates exhibit enhanced solubility, biocompatibility, and hemostatic ability, making them promising candidates for wound healing applications, tissue sealants, and other medical adhesives (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWVOJUAZGKGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydro-1H-inden-2-yl)methanamine | |

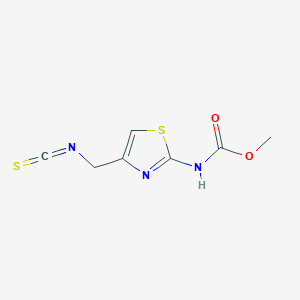

Synthesis routes and methods I

Procedure details

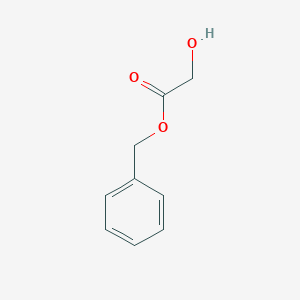

Synthesis routes and methods II

Procedure details

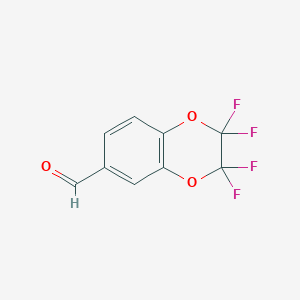

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)